
Sodium;octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium linoleate is a sodium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. It is commonly found in various vegetable oils and is known for its role in the formation of soaps and detergents. Sodium linoleate is a versatile compound with applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium linoleate can be synthesized through the neutralization of linoleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where linoleic acid reacts with sodium hydroxide to form sodium linoleate and water:
C18H32O2+NaOH→C18H31O2Na+H2O
Industrial Production Methods: In industrial settings, sodium linoleate is often produced by saponification of vegetable oils rich in linoleic acid. The oils are treated with sodium hydroxide, leading to the formation of sodium linoleate and glycerol. This process is commonly used in the production of soaps and detergents.
Types of Reactions:
Oxidation: Sodium linoleate can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products. These reactions are significant in the context of lipid peroxidation and the stability of fatty acids.
Reduction: Reduction reactions of sodium linoleate are less common but can occur under specific conditions, leading to the formation of saturated fatty acid salts.
Substitution: Sodium linoleate can participate in substitution reactions, particularly in the presence of nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can react with sodium linoleate under mild conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid salts.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium linoleate has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable plastics, soaps, and detergents.
Mechanism of Action
Sodium linoleate exerts its effects through various mechanisms:
Lipid Metabolism: It is involved in the biosynthesis of arachidonic acid, which is a precursor for various bioactive lipids.
Antioxidant Activity: Sodium linoleate can scavenge free radicals, thereby reducing oxidative stress.
Comparison with Similar Compounds
Sodium linoleate can be compared with other sodium salts of fatty acids, such as sodium oleate and sodium stearate:
Sodium Oleate: Similar in structure but contains one double bond less than sodium linoleate. It is also used in soaps and detergents but has different physical properties.
Sodium Stearate: A saturated fatty acid salt, used primarily in the production of hard soaps.
Uniqueness of Sodium Linoleate:
Polyunsaturated Nature: The presence of multiple double bonds makes sodium linoleate more reactive in oxidation reactions compared to its saturated counterparts.
Versatility: Its applications span across various fields, from industrial production to scientific research, highlighting its multifunctional nature.
Properties
Molecular Formula |
C18H31NaO2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
sodium;octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
WYPBVHPKMJYUEO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


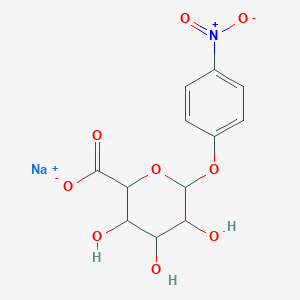
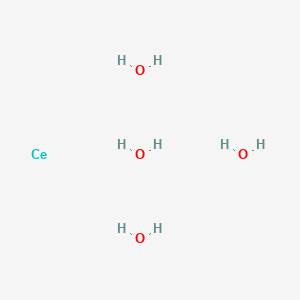
![N-[5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B12511189.png)
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
![Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)
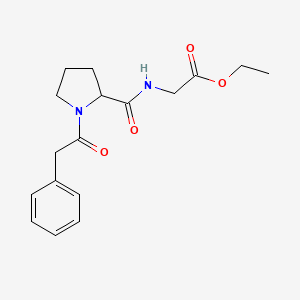
![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
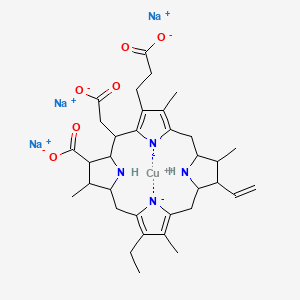
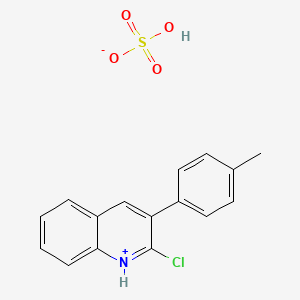
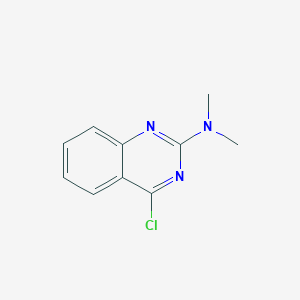
![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
